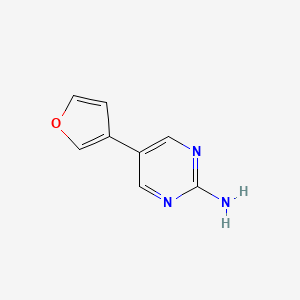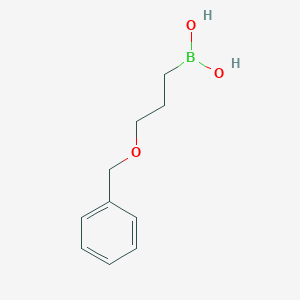
3-(Benzyloxy)propylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)propylboronic acid is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to a benzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propylboronic acid typically involves the reaction of a suitable boronic acid precursor with a benzyloxypropyl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)propylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(Benzyloxy)propylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional properties.
Mechanism of Action
The mechanism by which 3-(Benzyloxy)propylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . Additionally, the benzyl ether group can participate in hydrophobic interactions, further influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a benzyloxypropyl chain.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group, offering different electronic properties.
3-Formylphenylboronic acid: A boronic acid with a formyl group, used in different synthetic applications.
Uniqueness: 3-(Benzyloxy)propylboronic acid is unique due to the presence of the benzyloxypropyl chain, which imparts distinct reactivity and functional properties. This structural feature allows for specific interactions and applications that are not possible with simpler boronic acids.
Properties
Molecular Formula |
C10H15BO3 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
3-phenylmethoxypropylboronic acid |
InChI |
InChI=1S/C10H15BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 |
InChI Key |
GIIPBSUENOZHEQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCOCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


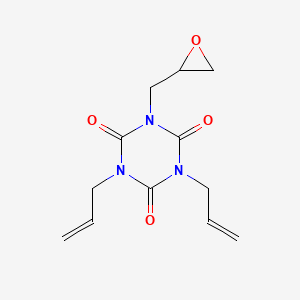
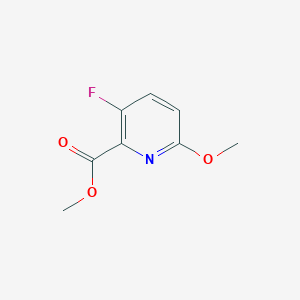
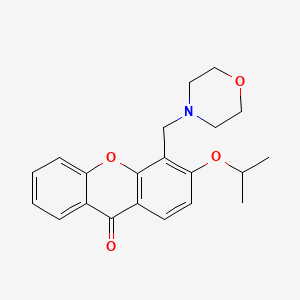

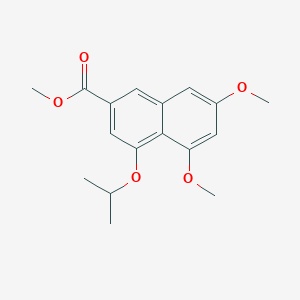
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
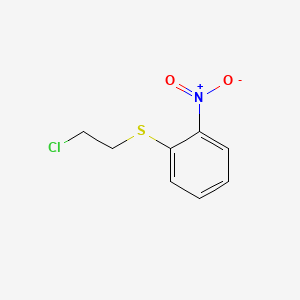
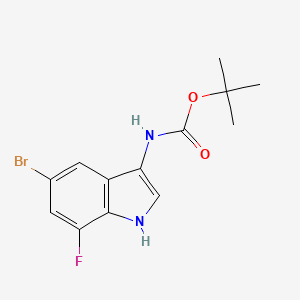
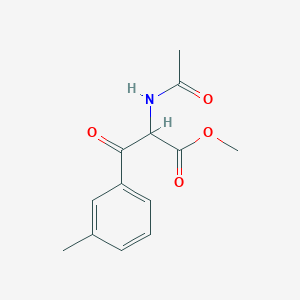
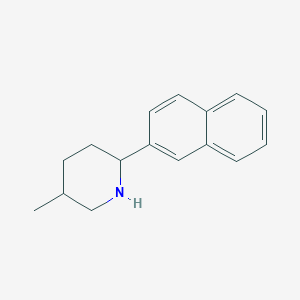
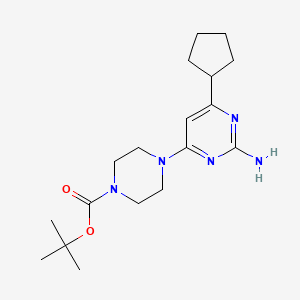
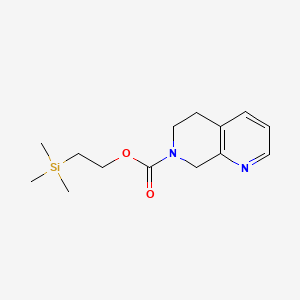
![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)
